N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a combination of pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials often include chlorinated benzyl derivatives and pyrazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE
- **N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. Its unique properties make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H22Cl2N8OS |
---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
1-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-[(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C23H22Cl2N8OS/c1-12-19-15(9-18(13-7-8-13)26-21(19)32(2)30-12)22(34)28-29-23(35)27-20-17(25)11-33(31-20)10-14-5-3-4-6-16(14)24/h3-6,9,11,13H,7-8,10H2,1-2H3,(H,28,34)(H2,27,29,31,35) |
InChI Key |
NOALWOMUVLGXNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=NN(C=C4Cl)CC5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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